molecular formula C19H26ClN3O4 B11408726 1-{5-chloro-4-[(3-methoxypropyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid

1-{5-chloro-4-[(3-methoxypropyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid

Cat. No.: B11408726
M. Wt: 395.9 g/mol
InChI Key: CMBTUTCYOMITKY-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: It may be oxidized under certain conditions.

        Reduction: Reduction reactions are possible.

        Substitution: Substituents can be introduced.

    • Common reagents include organic solvents, acids, bases, and catalysts.
    • Major products depend on reaction conditions and starting materials.
  • Scientific Research Applications

    • Chemistry: Researchers study its reactivity, stability, and potential modifications.
    • Biology: Investigating its effects on GI motility and related receptors.
    • Medicine: Clinical trials explore its efficacy in treating constipation.
    • Industry: Potential applications in drug development and formulation.
  • Mechanism of Action

    • The compound acts as an agonist at 5-HT4 receptors.
    • It enhances GI motility by stimulating peristalsis and promoting gastric emptying.
    • Molecular targets include enteric neurons and smooth muscle cells.
  • Comparison with Similar Compounds

    • Similar compounds include other 5-HT4 agonists like mosapride and tegaserod.
    • What sets our compound apart is its unique chemical structure and selectivity.

    Properties

    Molecular Formula

    C19H26ClN3O4

    Molecular Weight

    395.9 g/mol

    IUPAC Name

    1-[5-chloro-4-(3-methoxypropylamino)-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid

    InChI

    InChI=1S/C19H26ClN3O4/c1-27-4-2-3-21-14-10-22-23(17(24)16(14)20)19-8-11-5-12(9-19)7-13(6-11)15(19)18(25)26/h10-13,15,21H,2-9H2,1H3,(H,25,26)

    InChI Key

    CMBTUTCYOMITKY-UHFFFAOYSA-N

    Canonical SMILES

    COCCCNC1=C(C(=O)N(N=C1)C23CC4CC(C2)CC(C4)C3C(=O)O)Cl

    Origin of Product

    United States

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